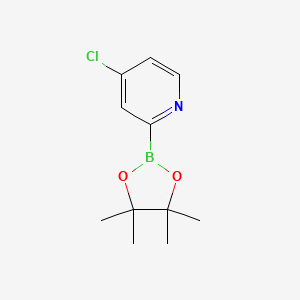

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Übersicht

Beschreibung

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative of pyridine. This compound is notable for its utility in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The presence of both a chloro and a boronic ester group in the molecule makes it a versatile intermediate in the synthesis of more complex organic molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of 4-chloro-2-pyridylboronic acid with pinacol in the presence of a base. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and moisture interference. The general reaction scheme is as follows:

Starting Materials: 4-chloro-2-pyridylboronic acid, pinacol, base (e.g., potassium carbonate).

Reaction Conditions: The reaction is conducted in an organic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at elevated temperatures (typically 60-80°C) under an inert atmosphere (e.g., nitrogen or argon).

Procedure: The starting materials are mixed in the solvent, and the mixture is heated to the desired temperature. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until completion. The product is then purified by column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.

Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), organic solvent (e.g., THF), inert atmosphere.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles (e.g., amines, thiols), organic solvent, elevated temperatures.

Major Products

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Oxidation: Boronic acid or borate ester.

Substitution: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Biology: The compound can be used to create bioconjugates for studying biological processes and developing diagnostic tools.

Medicine: It serves as an intermediate in the synthesis of potential drug candidates, especially those targeting cancer and infectious diseases.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Wirkmechanismus

The mechanism of action of 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a reagent in organic synthesis. In Suzuki-Miyaura coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The chloro group can participate in nucleophilic substitution reactions, where it is replaced by various nucleophiles.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane

- 2-Methoxypyridine-5-boronic acid pinacol ester

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

Uniqueness

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of both a chloro and a boronic ester group, which allows it to participate in a variety of chemical reactions. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules, providing versatility that similar compounds may lack.

Biologische Aktivität

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C12H17BClNO2

- Molecular Weight : 253.53 g/mol

- CAS Number : 1073371-77-3

- Boiling Point : Approximately 371.2°C at 760 mmHg

The compound is believed to interact with various biological targets through its boron-containing moiety. The dioxaborolane group enhances the compound's ability to form reversible covalent bonds with nucleophiles in proteins, potentially influencing enzyme activity and cellular signaling pathways.

Anticancer Properties

Research has indicated that derivatives of pyridine compounds exhibit significant anticancer activities. For instance, studies have shown that pyridine derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms often involve the inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway.

Antimicrobial Activity

Pyridine-based compounds have demonstrated antimicrobial properties against various pathogens. In vitro studies have reported that 4-chloro derivatives exhibit effective bactericidal activity against Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial membrane integrity and inhibition of essential metabolic processes.

Case Studies

- Inhibition of DYRK1A : A study focusing on similar pyridine derivatives revealed their potential as dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) inhibitors. These compounds showed nanomolar-level inhibitory activity and were evaluated for their anti-inflammatory properties in microglial cells .

- Antiparasitic Activity : Research on related compounds indicated that structural modifications could enhance antiparasitic activity against Plasmodium falciparum (the malaria-causing parasite). Optimized analogs demonstrated improved efficacy in inhibiting PfATP4-associated Na+-ATPase activity .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Studies suggest that the compound exhibits moderate solubility and stability in biological systems. Further optimization may enhance its bioavailability and therapeutic index.

Comparative Biological Activity Table

Eigenschaften

IUPAC Name |

4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BClNO2/c1-10(2)11(3,4)16-12(15-10)9-7-8(13)5-6-14-9/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLWLVSGDPGRIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655153 | |

| Record name | 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204600-17-8 | |

| Record name | 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204600-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.